![molecular formula C18H21Cl2N7O B387125 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B387125.png)
2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that combines several functional groups, including dichlorobenzaldehyde, morpholine, pyrrolidine, triazine, and hydrazone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of 2,4-Dichlorobenzaldehyde: This can be synthesized by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst.
Synthesis of Triazine Derivative: The triazine ring is formed by reacting cyanuric chloride with morpholine and pyrrolidine under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 2,4-Dichlorobenzaldehyde with the triazine derivative in the presence of hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The dichlorobenzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is 2,4-dichlorobenzoic acid.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzaldehyde: Shares the dichlorobenzaldehyde moiety but lacks the triazine and hydrazone functionalities.
4-Morpholin-4-yl-1,3,5-triazine: Contains the triazine and morpholine groups but lacks the dichlorobenzaldehyde and hydrazone functionalities.
属性
分子式 |
C18H21Cl2N7O |
|---|---|
分子量 |
422.3g/mol |
IUPAC 名称 |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H21Cl2N7O/c19-14-4-3-13(15(20)11-14)12-21-25-16-22-17(26-5-1-2-6-26)24-18(23-16)27-7-9-28-10-8-27/h3-4,11-12H,1-2,5-10H2,(H,22,23,24,25)/b21-12+ |
InChI 键 |
LGWKEDSPVDZLDS-CIAFOILYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
手性 SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
规范 SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(2-{4-nitrophenyl}-2-oxoethyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B387042.png)
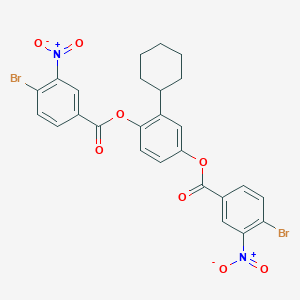
![BUTYL 3-(5-{2-[3-(BUTOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE](/img/structure/B387047.png)

![2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate](/img/structure/B387049.png)
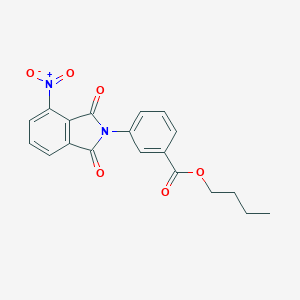
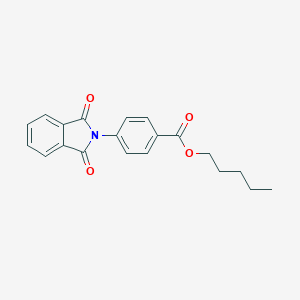
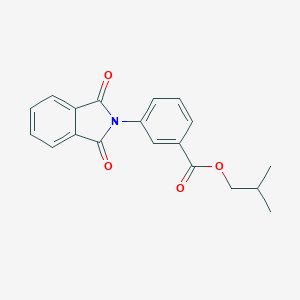
![1-[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl terephthalate](/img/structure/B387055.png)
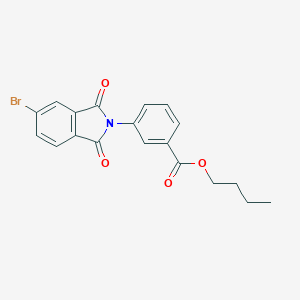
![N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-1,3-benzodioxole-5-carboxamide](/img/structure/B387057.png)
![N'-[1-(3-aminophenyl)ethylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B387061.png)
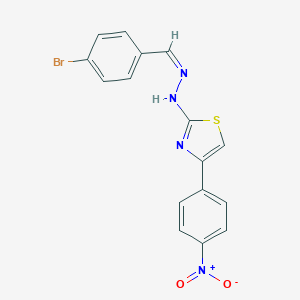
![N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B387064.png)
